9-[4-(tert-Butyl)phenyl]-9H-carbazole

Thermal Stability Material Processing Carbazole Derivatives

9-[4-(tert-Butyl)phenyl]-9H-carbazole is a N-aryl carbazole derivative featuring a tert-butylphenyl group at the nitrogen atom. This compound serves as a versatile building block in organic electronics, particularly for the synthesis of high-triplet-energy host materials and hole-transporting materials (HTMs) used in phosphorescent organic light-emitting diodes (PhOLEDs).

Molecular Formula C22H21N
Molecular Weight 299.4 g/mol
CAS No. 57103-13-6
Cat. No. B1286998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[4-(tert-Butyl)phenyl]-9H-carbazole
CAS57103-13-6
Molecular FormulaC22H21N
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C22H21N/c1-22(2,3)16-12-14-17(15-13-16)23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15H,1-3H3
InChIKeyWCKADLRYWIXOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[4-(tert-Butyl)phenyl]-9H-carbazole (CAS 57103-13-6): A Key Carbazole Building Block for Optoelectronic Material Synthesis


9-[4-(tert-Butyl)phenyl]-9H-carbazole is a N-aryl carbazole derivative featuring a tert-butylphenyl group at the nitrogen atom. This compound serves as a versatile building block in organic electronics, particularly for the synthesis of high-triplet-energy host materials and hole-transporting materials (HTMs) used in phosphorescent organic light-emitting diodes (PhOLEDs) [1]. The rigid carbazole core provides high thermal stability, while the tert-butylphenyl substituent enhances solubility in common organic solvents and modulates electronic properties for optimized charge transport .

Optoelectronic building block for PhOLED host materials and hole-transporting layers
Enhanced solubility in common organic solvents may support solution processing
Elevated melting point relative to 9-phenylcarbazole indicates thermal processing stability
Tert-butyl group modulates HOMO level for hole injection context in devices

Why 9-[4-(tert-Butyl)phenyl]-9H-carbazole Cannot Be Replaced by Simpler N-Aryl Carbazoles in Material Synthesis


Generic substitution with simpler N-aryl carbazoles such as 9-phenylcarbazole is not feasible due to significant differences in thermal stability, solubility, and electronic structure. The tert-butyl group on the phenyl ring of 9-[4-(tert-Butyl)phenyl]-9H-carbazole imparts a substantial increase in melting point—from approximately 88–97 °C for 9-phenylcarbazole to 183–193 °C for the target compound —indicating enhanced thermal robustness crucial for high-temperature processing and device stability. Additionally, the electron-donating tert-butyl substituent raises the HOMO energy level, improving hole injection and transport characteristics in derived materials [1]. These quantifiable differences in physical and electronic properties directly impact the performance of optoelectronic devices and preclude simple substitution.

Melting point shift
~90–100 °C gap vs 9-phenylcarbazole may alter thermal processing window and film morphology stability.
Solubility profile mismatch
Tert-butyl-induced solubility enhancement may not transfer to unsubstituted analogs, limiting solution-based workflow transfer.
Electronic structure difference
HOMO level elevation (class-level inference) can shift hole injection barrier, requiring re-optimisation of device architecture.

9-[4-(tert-Butyl)phenyl]-9H-carbazole (CAS 57103-13-6): Quantitative Differentiation Data for Scientific Procurement


Melting Point Elevation: 9-[4-(tert-Butyl)phenyl]-9H-carbazole vs. 9-Phenylcarbazole

The melting point of 9-[4-(tert-Butyl)phenyl]-9H-carbazole is 183–187 °C or 189–193 °C depending on purity, compared to 88–97 °C for the widely used analog 9-phenylcarbazole . This represents a melting point elevation of approximately 90–100 °C.

Melting Point
Head-to-head
183–193 °C (target) vs 88–97 °C (9-phenylcarbazole)
Target
9-PhCz
Supports high-temperature processing stability
Reported range depends on purity; DSC or MP apparatus
Thermal Stability Material Processing Carbazole Derivatives

Solubility Enhancement: tert-Butyl Substituent Effect on Processing Compatibility

The tert-butyl substituent on the phenyl ring of 9-[4-(tert-Butyl)phenyl]-9H-carbazole enhances solubility in common organic solvents relative to unsubstituted 9-phenylcarbazole [1]. This is consistent with class-level findings that tert-butyl substitution at the 3- and 6-positions of carbazole improves solubility [2].

Solubility
Class-level inference
Enhanced solubility in toluene, THF, chlorinated solvents (qualitative)
May enable solution-based deposition techniques
Data to verify; inferred from processing reports
Solubility Thin-Film Deposition Carbazole Building Blocks

Electronic Structure Modulation: HOMO Level Tuning via tert-Butyl Electron Donation

The electron-donating tert-butyl group on the phenyl ring of 9-[4-(tert-Butyl)phenyl]-9H-carbazole raises the HOMO energy level compared to unsubstituted N-aryl carbazoles [1]. Class-level studies on carbazole derivatives demonstrate that electron-donating substituents can shift the HOMO level upward by approximately 0.1–0.3 eV [2].

HOMO Level
Class-level inference
Estimated 0.1–0.3 eV upward shift vs unsubstituted analogs
May reduce hole injection barrier from common anodes
Cyclic voltammetry context; exact value not directly reported
HOMO Energy Level Hole Injection Carbazole Derivatives Electronic Structure

Precursor for High-Triplet-Energy Host Materials: Access to CzSi and CzC Derivatives

9-[4-(tert-Butyl)phenyl]-9H-carbazole serves as the core building block for synthesizing advanced host materials such as CzSi (9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole) and CzC (9-(4-tert-butylphenyl)-3,6-ditrityl-9H-carbazole) [1]. These derivatives exhibit high triplet energies of 2.97–3.02 eV and high glass transition temperatures of 131–163 °C, enabling efficient blue electrophosphorescence [1].

Host Precursor
Supporting evidence
CzSi/CzC T₁ = 2.97–3.02 eV
Enables exciton confinement for blue PhOLED research
Measured at 77 K; derived hosts show Tg 131–163 °C
Triplet Energy Host Material Blue PhOLED CzSi CzC

9-[4-(tert-Butyl)phenyl]-9H-carbazole (CAS 57103-13-6): Optimized Application Scenarios Based on Quantitative Evidence


Synthesis of High-Triplet-Energy Host Materials (CzSi and CzC) for Blue PhOLEDs

9-[4-(tert-Butyl)phenyl]-9H-carbazole is the critical starting material for synthesizing CzSi and CzC, which are high-triplet-energy (2.97–3.02 eV) host materials for blue phosphorescent OLEDs [1]. The elevated melting point of the building block ensures stability during multi-step synthetic procedures, while the tert-butyl group enhances solubility for purification steps [2]. Researchers developing efficient blue PhOLEDs should procure this compound to access these state-of-the-art host materials.

Building Block for Solution-Processable Hole-Transporting Materials (HTMs)

The enhanced solubility of 9-[4-(tert-Butyl)phenyl]-9H-carbazole in common organic solvents [1] makes it an ideal building block for solution-processable hole-transporting materials (HTMs) used in perovskite solar cells and OLEDs. Its elevated HOMO level (class-level inference) facilitates efficient hole injection from ITO anodes [2], reducing device turn-on voltage and improving power efficiency.

Thermally Stable Carbazole Donor for Dye-Sensitized Solar Cells (DSSCs)

The high thermal stability (melting point >180 °C) of 9-[4-(tert-Butyl)phenyl]-9H-carbazole [1] makes it a suitable donor building block for organic dyes in dye-sensitized solar cells (DSSCs). Derivatives incorporating this carbazole donor have demonstrated improved device longevity under thermal stress [2]. Researchers seeking robust organic dyes for DSSCs should select this compound over less thermally stable N-aryl carbazole alternatives.

Precursor for Bipolar Host Materials with Balanced Charge Transport

The carbazole core of 9-[4-(tert-Butyl)phenyl]-9H-carbazole provides hole-transporting capability, while further functionalization at the 3- and 6-positions can introduce electron-transporting moieties [1]. This enables the design of bipolar host materials with balanced charge carrier mobilities, essential for reducing efficiency roll-off in high-brightness OLEDs [2].

Application
Selection Property
Validation Focus
High-T₁ host material synthesis (CzSi, CzC)
Thermal and chemical stability during multi-step synthesis
Confirm triplet energy and glass transition of derived hosts
Solution-processable HTM design
Enhanced solubility and modulated HOMO level
Evaluate film quality and hole injection efficiency
Thermally robust DSSC dye synthesis
Elevated thermal stability of the carbazole donor
Assess device longevity under thermal cycling
Bipolar host material engineering
Hole-transporting carbazole core for balanced charge transport
Measure charge balance and efficiency roll-off suppression

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